molecular formula C8H5ClF2N2O B2388786 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile CAS No. 2230803-68-4

5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile

Cat. No.: B2388786
CAS No.: 2230803-68-4
M. Wt: 218.59
InChI Key: XANUNQQJUHAYFD-UHFFFAOYSA-N
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Description

5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile is a pyridine derivative featuring a chloro group at position 5, a 2,2-difluoroethoxy substituent at position 6, and a cyano group at position 3.

  • Molecular formula: C₈H₅ClF₂N₂O (calculated).
  • Molecular weight: ~218.5 g/mol (calculated).
  • The cyano and chloro groups contribute to electron-deficient aromatic systems, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

5-chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2O/c9-6-1-5(2-12)3-13-8(6)14-4-7(10)11/h1,3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANUNQQJUHAYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)OCC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carbonitrile with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals .

Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the development of new pharmaceuticals or as a tool in biochemical studies .

Medicine: The compound’s unique structure makes it a candidate for drug development. It is investigated for its potential therapeutic effects and as a lead compound in medicinal chemistry .

Industry: In the industrial sector, 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound with four analogues from the evidence:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Properties
5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile C₈H₅ClF₂N₂O 218.5 (calc.) 2,2-difluoroethoxy, Cl, CN Not reported in evidence
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile (293737-85-6) C₁₃H₈Cl₂N₂O 295.1 3-chlorobenzyl-O, Cl, CN High halogen content; likely low solubility in polar solvents
2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile (1198278-14-6) C₁₀H₄Cl₂N₂S 255.1 Cl, 5-chlorothiophen-2-yl, CN Sulfur-containing; potential for π-π stacking interactions
5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (1203898-28-5) C₉H₁₀ClN₂O 198.6 Isopropyl, Cl, CN, 2-oxo-dihydropyridine Oxo group enhances hydrogen bonding capacity
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (2640845-93-6) C₁₈H₂₀ClN₇ 369.9 Piperazinyl-pyrimidine, Cl, CN Complex tertiary amine; likely high molecular rigidity

Intermolecular Interactions and Stability

  • Hydrogen bonding: The absence of hydroxyl or amino groups in the target compound reduces hydrogen bonding capacity compared to analogues like the 2-oxo-dihydropyridine derivative (), which can form strong O–H···N bonds .
  • Crystal packing : highlights graph set analysis for hydrogen-bonded networks. The difluoroethoxy group’s steric bulk and weak H-bond acceptor capacity (via F atoms) may lead to less dense crystal packing compared to compounds with polar substituents .

Key Findings and Implications

Substituent effects: Fluorinated ethers (e.g., 2,2-difluoroethoxy) improve lipophilicity and metabolic stability compared to non-fluorinated or phenyl-containing analogues . Chloro and cyano groups enhance electrophilic reactivity, making these compounds versatile intermediates for further functionalization .

Design recommendations :

  • For enhanced solubility: Introduce polar groups (e.g., oxo, as in ) without compromising fluorinated advantages.
  • For biological activity: Incorporate nitrogen-rich heterocycles (e.g., piperazinyl-pyrimidine in ) to target enzyme active sites .

Biological Activity

5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile is a synthetic compound with the molecular formula C8H5ClF2N2OC_8H_5ClF_2N_2O and a molecular weight of approximately 218.59 g/mol. This compound is a derivative of pyridine and is primarily investigated for its potential biological activities, particularly in medicinal chemistry and agricultural applications.

  • Molecular Formula : C8H5ClF2N2OC_8H_5ClF_2N_2O
  • Molecular Weight : 218.59 g/mol
  • Boiling Point : Approximately 274.6 °C (predicted)
  • Density : Approximately 1.41 g/cm³ (predicted)
  • pKa : Estimated around -2 ± 0.32 (predicted)

Synthesis

The synthesis typically involves reacting 5-chloro-6-hydroxypyridine-3-carbonitrile with 2,2-difluoroethanol in the presence of a base like potassium carbonate, often using dimethylformamide as a solvent. This process is optimized for efficiency and yield in industrial settings.

The biological activity of 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile is attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or bind to receptors, leading to various pharmacological effects.

Pharmacological Studies

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, it has been noted for its potential as an inhibitor of the Aurora kinase family, which plays a critical role in mitosis.
    • Case Study : In vitro tests demonstrated that compounds similar to 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile effectively inhibited Aurora-A kinase activity in human cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Anti-inflammatory Effects : The compound's structural features may also confer anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrileC8H5ClF2N2OC_8H_5ClF_2N_2OPotential Aurora kinase inhibitor
5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acidC8H6ClF2NO3C_8H_6ClF_2NO_3Similar kinase inhibition profile but with different functional groups

This table illustrates how variations in chemical structure can influence biological activity.

Recent Developments

Recent research has focused on the optimization of this compound for improved selectivity and potency against specific targets:

  • Selectivity Studies : In studies involving structural modifications of pyridine derivatives, compounds with similar frameworks were shown to selectively inhibit Aurora-A over Aurora-B kinases, indicating that further modification of 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile could enhance its therapeutic index .

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To validate the anticancer and anti-inflammatory effects observed in vitro.
  • Mechanistic Studies : To clarify the pathways through which this compound exerts its biological effects.
  • Development of Derivatives : To enhance selectivity and reduce potential side effects associated with broader kinase inhibition.

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